molecular formula C7H5ClF3NO2S B8138430 3-Chloro-2-(trifluoromethyl)benzenesulfonamide

3-Chloro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8138430
M. Wt: 259.63 g/mol
InChI Key: MHXNUDDWCVYUHN-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The starting materials, such as 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride, are often produced through chlorosulfonation of 2-chloro-α,α,α-trifluorotoluene using chlorosulfuric acid in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield sulfonic acids or sulfonates.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in pharmaceutical applications, the compound may inhibit the activity of carbonic anhydrase enzymes, leading to antiproliferative effects in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its positional isomers or analogs.

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-4-2-1-3-5(15(12,13)14)6(4)7(9,10)11/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNUDDWCVYUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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